molecular formula C9H7BrClN3O2 B1472970 Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate CAS No. 1208087-79-9

Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate

Cat. No. B1472970
M. Wt: 304.53 g/mol
InChI Key: NHORKGPBKKWTGJ-UHFFFAOYSA-N
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Patent
US09193736B2

Procedure details

To a suspension of 5-bromo-3-chloro-6-aminopyridazine (15.7 g, 75.3 mmol) in dry DMF (80 mL) was added ethyl bromopyruvate (21.0 mL, 151 mmol) via a syringe. The resulting mixture was stirred at rt for 20 h. The reaction mixture was poured into ice water (300 mL), and the precipitated solid was isolated by filtration, and washed with water (2×50 mL) and Et2O (3×50 mL). The residual solvents in the solid were removed under reduced pressure to give compound 5a as an off-white solid. 1H-NMR (400 MHz, CDCl3) δ (ppm): 8.50 (s, 1H), 7.47 (s, 1H), 4.49 (q, J=7.1 Hz, 2H), 1.44 (t, J=7.1 Hz, 3H).
Quantity
15.7 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([Cl:9])[N:5]=[N:6][C:7]=1[NH2:8].Br[CH2:11][C:12](=O)[C:13]([O:15][CH2:16][CH3:17])=[O:14]>CN(C=O)C>[Br:1][C:2]1[C:7]2[N:6]([CH:11]=[C:12]([C:13]([O:15][CH2:16][CH3:17])=[O:14])[N:8]=2)[N:5]=[C:4]([Cl:9])[CH:3]=1

Inputs

Step One
Name
Quantity
15.7 g
Type
reactant
Smiles
BrC=1C=C(N=NC1N)Cl
Name
Quantity
80 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
21 mL
Type
reactant
Smiles
BrCC(C(=O)OCC)=O
Step Three
Name
ice water
Quantity
300 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at rt for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the precipitated solid was isolated by filtration
WASH
Type
WASH
Details
washed with water (2×50 mL) and Et2O (3×50 mL)
CUSTOM
Type
CUSTOM
Details
The residual solvents in the solid were removed under reduced pressure

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
BrC=1C=2N(N=C(C1)Cl)C=C(N2)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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